5-Methoxyuracil

Thermal Stability Physicochemical Property Crystallinity

Procure high-purity 5-Methoxyuracil (CAS 6623-81-0) as the definitive reference standard for Fluorouracil EP Impurity D. Its unique 5-methoxy substitution creates distinct stability and polarity, making it non-interchangeable with uracil or thymine. Essential for QC labs to meet ≤0.05% impurity limits per USP 11,866,413 B2.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 6623-81-0
Cat. No. B140863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyuracil
CAS6623-81-0
Synonyms5-Methoxy-2,4(1H,3H)pyrimidinedione;  5-Methoxypyrimidine-2,4-diol;  2,4-Dihydroxy-5-methoxypyrimidine;  5-Methoxy Uracil;  NSC 55452; 
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
InChIKeyKELXHQACBIUYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyuracil (CAS 6623-81-0): A Differentiated Pyrimidine Analog for Pharmaceutical Research and Quality Control


5-Methoxyuracil (CAS 6623-81-0) is a pyrimidine analog featuring a methoxy (-OCH3) substituent at the 5-position of the uracil ring [1]. This modification distinguishes it from the canonical nucleobases uracil and thymine (5-methyluracil), and from the antimetabolite 5-fluorouracil [2]. Due to its close structural similarity to these biologically and clinically relevant compounds, 5-Methoxyuracil is widely utilized as a reference standard and impurity marker, notably as Fluorouracil EP Impurity D [3].

5-Methoxyuracil Sourcing: Why In-Class Analogs Like Uracil and Thymine Cannot Be Interchanged


The 5-position substitution on the uracil ring is a critical determinant of a molecule's biological and physicochemical profile [1]. While uracil, thymine, and 5-Methoxyuracil share a common pyrimidine scaffold, their distinct functional groups (hydrogen, methyl, and methoxy, respectively) result in quantifiably different properties, including thermodynamic stability, molecular polarity, and the ability to serve as a specific impurity marker in pharmaceutical analysis [2]. These fundamental differences invalidate the assumption that these analogs are interchangeable in research, analytical, or process control applications, necessitating a compound-specific procurement strategy.

5-Methoxyuracil Evidence Guide: Head-to-Head Quantitative Differentiation for Informed Procurement


Melting Point Comparison: 5-Methoxyuracil Exhibits the Highest Thermal Stability Among Common 5-Substituted Analogs

5-Methoxyuracil demonstrates significantly higher thermal stability compared to the closely related analogs uracil and thymine (5-methyluracil). Its melting point is quantitatively superior, which has direct implications for handling, storage, and its use in high-temperature synthetic or analytical processes .

Thermal Stability Physicochemical Property Crystallinity

Regulatory Compliance: 5-Methoxyuracil as a Specified Impurity Marker for 5-Fluorouracil Active Pharmaceutical Ingredient (API)

5-Methoxyuracil is explicitly defined and controlled as Fluorouracil EP Impurity D in pharmaceutical manufacturing. A recent U.S. patent details a 5-fluorouracil composition where 5-Methoxyuracil is a key impurity, with its weight percentage strictly limited to 0.05% or less of the total composition [1]. This regulatory requirement creates a specific, non-substitutable demand for high-purity 5-Methoxyuracil as a reference standard.

Pharmaceutical Analysis Quality Control Impurity Profiling

Tautomeric Stability: Ab Initio Calculations Confirm Diketo Form Stability of 5-Methoxyuracil

Ab initio molecular orbital calculations using an STO-3G basis set have been performed to investigate the energetics of 5-substituted uracils, including 5-methoxyuracil. The study established that for 5-methoxyuracil, as for uracil, thymine, and 5-fluorouracil, the diketo tautomeric form is more stable than the 4-hydroxy tautomer form [1]. This confirmation of the predominant tautomeric state is essential for accurate molecular modeling and understanding its biochemical interactions.

Computational Chemistry Molecular Modeling Tautomerism

Primary Application Scenarios for 5-Methoxyuracil Driven by its Differentiated Profile


Analytical Reference Standard for 5-Fluorouracil Impurity Profiling

5-Methoxyuracil is the definitive reference material for identifying and quantifying Fluorouracil EP Impurity D. Its procurement is essential for pharmaceutical quality control laboratories to comply with regulatory specifications, such as those detailed in U.S. Patent 11,866,413 B2, which limits this specific impurity to ≤0.05% in 5-fluorouracil API [1].

Computational Chemistry and Molecular Modeling Studies

The compound serves as a key model system for understanding the impact of 5-position substitution on the electronic structure and tautomeric stability of pyrimidines. Its validated diketo tautomer state, as determined by STO-3G ab initio calculations, makes it a reliable building block for computational studies of nucleic acid base interactions and for developing molecular mechanics force fields [2].

Synthetic Intermediate for Modified Nucleosides

Due to its unique methoxy group, 5-Methoxyuracil is a valuable precursor in the synthesis of modified nucleosides, such as 5-methoxyuridine. These derivatives are crucial tools in biochemical research for studying RNA function, structure, and for the development of potential therapeutic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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